N'-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide
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Overview
Description
N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzohydrazide structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically results in the removal of the Boc group to produce the free amine .
Scientific Research Applications
N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of pharmaceuticals, especially in the synthesis of drug candidates that require amine protection.
Mechanism of Action
The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide primarily involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic attack, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can later be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
N,O-Di-Boc-hydroxylamine: Another compound featuring Boc protection, used for similar purposes in organic synthesis.
N’-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide: A structurally related compound with similar protective properties.
Uniqueness
N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide is unique due to its specific combination of a Boc-protected amine and a methoxy-substituted benzohydrazide structure. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and related fields.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-methoxybenzoyl)amino]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
MKWNDPLBLUYPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)OC |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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